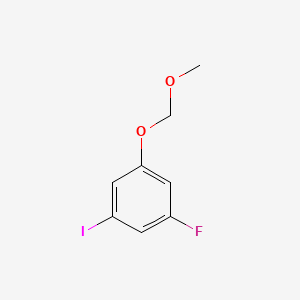
(4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid is a boronic acid derivative with the molecular formula C30H40BNO4 and a molecular weight of 489.45 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with bis(4-(hexyloxy)phenyl)amino groups. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
The synthesis of (4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid typically involves the reaction of appropriate aryl halides with boronic acid derivatives under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity .
Analyse Des Réactions Chimiques
(4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include substituted phenyl derivatives and other boronic acid derivatives .
Applications De Recherche Scientifique
(4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and catalysis. The boronic acid group can interact with molecular targets through the formation of boronate esters, which are stable under physiological conditions .
Comparaison Avec Des Composés Similaires
Similar compounds to (4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid include:
(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid: This compound has similar structural features but with methoxy groups instead of hexyloxy groups.
(4-(Naphthyl(phenyl)amino)phenyl)boronic acid: This compound features a naphthyl group instead of the hexyloxyphenyl groups.
(3,4-Bis(hexyloxy)phenyl)boronic acid: This compound has a similar boronic acid group but lacks the amino substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C30H40BNO4 |
|---|---|
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
[4-(4-hexoxy-N-(4-hexoxyphenyl)anilino)phenyl]boronic acid |
InChI |
InChI=1S/C30H40BNO4/c1-3-5-7-9-23-35-29-19-15-27(16-20-29)32(26-13-11-25(12-14-26)31(33)34)28-17-21-30(22-18-28)36-24-10-8-6-4-2/h11-22,33-34H,3-10,23-24H2,1-2H3 |
Clé InChI |
USBYPHZVCDIIDL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)OCCCCCC)C3=CC=C(C=C3)OCCCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



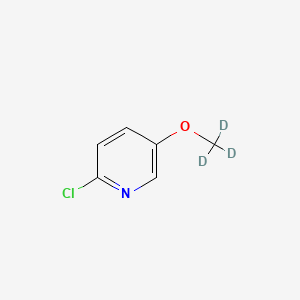
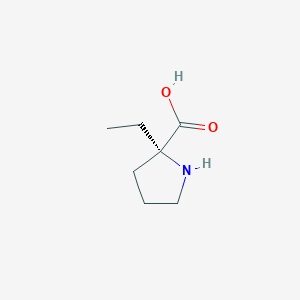


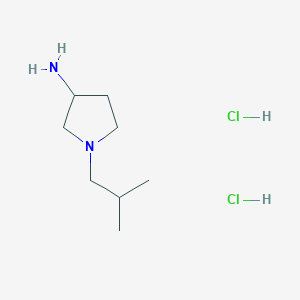

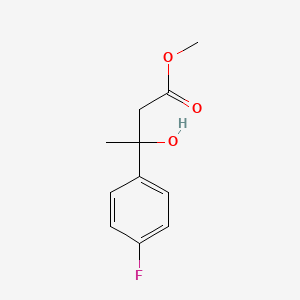
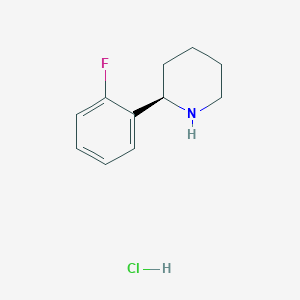
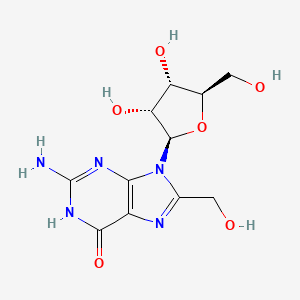
![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B14031829.png)
![2-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14031834.png)
![3-Azabicyclo[4.1.0]heptan-5-OL hcl](/img/structure/B14031837.png)
